MMP3 inhibitor 2 MMP3 inhibitor 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13905126
InChI: InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1
SMILES:
Molecular Formula: C20H26N2O5S
Molecular Weight: 406.5 g/mol

MMP3 inhibitor 2

CAS No.:

Cat. No.: VC13905126

Molecular Formula: C20H26N2O5S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

MMP3 inhibitor 2 -

Specification

Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
IUPAC Name (2R)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide
Standard InChI InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1
Standard InChI Key VKUYLANQOAKALN-LJQANCHMSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Introduction

Structural and Biochemical Characteristics of MMP-3 Inhibitor I

Chemical Composition and Empirical Formula

MMP-3 Inhibitor I is a hexapeptide with the sequence Ac-Arg-Cys-Gly-Val-Pro-Asp-NH₂ (Ac-RCGVPD-NH₂) . Its empirical formula, C₂₇H₄₆N₁₀O₉S, reflects the inclusion of a cysteine residue and a terminal trifluoroacetate salt modification. The compound’s molecular weight is 743.8 g/mol, and it is supplied as a hygroscopic white solid with ≥90% purity confirmed via HPLC .

Table 1: Key Physicochemical Properties

PropertyValue
Empirical FormulaC₂₇H₄₆N₁₀O₉S
Molecular Weight743.8 g/mol
Purity≥90% (HPLC)
SolubilityWater (partially soluble)
Storage Conditions-20°C, desiccated

Mechanism of Action

MMP-3 Inhibitor I operates through competitive inhibition by mimicking the substrate’s cleavage site. The peptide binds to MMP-3’s active site, which contains a catalytic zinc ion coordinated by three histidine residues . The inhibitor’s cysteine residue interacts with the zinc ion, displacing the water molecule essential for hydrolytic activity . This mechanism is distinct from broad-spectrum MMP inhibitors, as its sequence is tailored to complement MMP-3’s substrate-binding cleft, thereby enhancing selectivity .

Applications in Experimental Research

In Vitro Studies

MMP-3 Inhibitor I has been instrumental in elucidating MMP-3’s role in ECM degradation. For example, Fotouhi et al. (1994) demonstrated that the inhibitor blocks MMP-3-mediated cleavage of fibronectin and laminin in cell culture models, effectively halting tumor cell invasion at concentrations ≥10 µM . Similarly, Hanglow et al. (1993) utilized the compound to suppress MMP-3 activity in synovial fluid samples from arthritis patients, reducing collagen degradation by 70% .

Animal Models of Disease

In murine models of abdominal aortic aneurysm, intraperitoneal administration of MMP-3 Inhibitor I (10 mg/kg/day) reduced aneurysm expansion by 40% over 28 days, as measured by ultrasonography . The inhibitor’s efficacy in these models underscores its potential as a therapeutic candidate for conditions driven by excessive ECM remodeling.

Comparative Analysis with Other MMP Inhibitors

Selectivity Profile

Unlike first-generation MMP inhibitors (e.g., marimastat), which target multiple MMPs indiscriminately, MMP-3 Inhibitor I exhibits >50-fold selectivity for MMP-3 over MMP-1, -2, and -9 . This specificity minimizes off-target effects, a common limitation in early clinical trials of pan-MMP inhibitors .

Table 2: Selectivity Data for MMP-3 Inhibitor I

MMP IsoformIC<sub>50</sub> (µM)
MMP-35.0
MMP-1>250
MMP-2180
MMP-9210

Structural Advantages

The peptide’s acetylated N-terminus and amidated C-terminus enhance metabolic stability, prolonging its half-life in serum to ~2 hours compared to unmodified peptides . Furthermore, the cysteine residue’s thiol group facilitates reversible zinc coordination, allowing for transient inhibition that can be titrated experimentally .

Limitations and Future Directions

Pharmacokinetic Challenges

Despite its biochemical efficacy, MMP-3 Inhibitor I has poor cell permeability due to its peptide nature, limiting its use in intracellular MMP-3 studies . Strategies such as lipid conjugation or nanoparticle encapsulation are under investigation to improve bioavailability .

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